BenchChemオンラインストアへようこそ!

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Physicochemical profiling Drug-likeness Triazine SAR

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide (CAS 2034408-92-7) is a synthetic small molecule that combines a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group, at the 6-position with a morpholine ring, and at the 2-position with a methylene-linked furan-3-carboxamide side chain. The compound belongs to a family of 2,4,6-trisubstituted 1,3,5-triazines that have been broadly explored in medicinal chemistry as kinase inhibitors, receptor ligands, and enzyme inhibitors.

Molecular Formula C15H20N6O3
Molecular Weight 332.364
CAS No. 2034408-92-7
Cat. No. B2479369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide
CAS2034408-92-7
Molecular FormulaC15H20N6O3
Molecular Weight332.364
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3
InChIInChI=1S/C15H20N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h3,6,10H,4-5,7-9H2,1-2H3,(H,16,22)
InChIKeyDIORPHUGNHATKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide – What This 1,3,5-Triazine-Derived Research Compound Is and How It Differs Structurally from Its Closest Analogs


N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide (CAS 2034408-92-7) is a synthetic small molecule that combines a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group, at the 6-position with a morpholine ring, and at the 2-position with a methylene-linked furan-3-carboxamide side chain [1]. The compound belongs to a family of 2,4,6-trisubstituted 1,3,5-triazines that have been broadly explored in medicinal chemistry as kinase inhibitors, receptor ligands, and enzyme inhibitors [2]. Its closest structural analogs include the piperidine-substituted variant N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide (CAS 2034209-86-2) and the core scaffold 4-(dimethylamino)-6-morpholino-1,3,5-triazine-2-carboxamide (CHEMBL1410371) [3].

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide – Why the Morpholine-for-Piperidine or Carboxamide-for-Carboxylate Swaps Are Not Automatically Interchangeable in Biological Systems


Even within the narrow set of 2,4,6-trisubstituted 1,3,5-triazines bearing a furan-3-carboxamide side chain, replacement of the morpholine ring with piperidine (CAS 2034209-86-2) or truncation of the furan-3-carboxamide to a primary carboxamide (CHEMBL1410371) can produce substantial shifts in hydrogen-bonding capacity, polar surface area, and conformational flexibility [1]. Morpholine introduces an ether oxygen that can act as an additional hydrogen-bond acceptor and alters the electron density on the triazine ring, potentially affecting both target binding and metabolic stability relative to the piperidine analog [2]. The furan-3-carboxamide side chain provides a specific orientation of the aromatic ring that is absent in the simple carboxamide derivative, changing the shape and electrostatic complementarity of the molecule. For any procurement decision involving structure-activity relationship (SAR) studies, these structural distinctions mean that potency, selectivity, and pharmacokinetic profiles cannot be extrapolated from one analog to another without direct experimental comparison [3].

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide – Head-to-Head Quantitative Comparison Data Against the Closest Available Analogs


Morpholine vs. Piperidine: Calculated Physicochemical Property Differences That Govern Permeability and Solubility

In the absence of primary pharmacological data for this compound, the most tractable quantitative differentiation lies in computed physicochemical descriptors. The morpholine-containing target compound differs from its piperidine analog (CAS 2034209-86-2) in topological polar surface area (tPSA), hydrogen-bond acceptor count, and AlogP, each of which directly influences membrane permeability and aqueous solubility. For the core scaffold CHEMBL1410371, ChEMBL reports AlogP = -1.13 and tPSA = 97.47 [1]. The target compound, with the larger furan-3-carboxamide side chain, is predicted to exhibit higher tPSA and lower AlogP than both the piperidine analog and the carboxamide core, making it the most hydrophilic member of the series [2].

Physicochemical profiling Drug-likeness Triazine SAR

Hydrogen-Bond Acceptor/Donor Profile: Distinguishing Morpholine-Containing Triazines from Piperidine Analogs in Kinase ATP Site Interactions

The morpholine oxygen provides an additional hydrogen-bond acceptor (HBA) not present in the piperidine analog. For the core scaffold CHEMBL1410371, the experimentally curated HBA count is 7 and HBD count is 1, yielding a net HBA excess of 6 [1]. The target compound, bearing an additional amide NH and furan oxygen, is predicted to have HBA ≥ 8 and HBD = 2, while the piperidine analog lacks the morpholine oxygen, reducing its HBA count by 1 . In kinase ATP-binding pockets—where the morpholine group frequently engages the hinge region via its oxygen as an HBA—this single HBA difference can determine whether a compound acts as a type I or type II inhibitor or loses hinge-binding affinity entirely [2].

Kinase inhibitor design Hydrogen bonding Triazine scaffold

Molecular Weight and Heavy Atom Count: Implications for Ligand Efficiency and Fragment-Based Screening Suitability

The target compound (MW ~332.4 g/mol, 24 heavy atoms) is heavier and larger than both the piperidine analog (MW ~330.4 g/mol, 23 heavy atoms) and the core scaffold CHEMBL1410371 (MW 252.28 g/mol, 18 heavy atoms) [1]. In fragment-based screening campaigns, compounds with heavy atom count (HAC) ≤ 18 are typically considered fragment-sized, while those with HAC > 20 cross into lead-like space. The target compound, with HAC = 24, is solidly in the lead-like range, whereas CHEMBL1410371 remains fragment-suitable [2]. This distinction matters for procurement when selecting screening libraries: the target compound is too large for fragment soaking experiments but appropriate for biochemical IC50 profiling, while CHEMBL1410371 is appropriate for both X-ray crystallography and fragment screening.

Ligand efficiency metrics Fragment-based drug discovery Triazine chemical space

Solubility and Formulation-Relevant Property Differences: Morpholine vs. Piperidine Impact on Aqueous Solubility

The morpholine ring is a well-established solubility-enhancing group due to its ether oxygen and tertiary amine, which together improve aqueous solubility relative to piperidine [1]. In a patent series of 2,4,6-trisubstituted 1,3,5-triazines as PI3K/mTOR inhibitors, morpholine-containing compounds consistently showed higher aqueous solubility than their piperidine counterparts when measured under standardized conditions (pH 7.4 phosphate buffer) [2]. Although explicit solubility data for this specific compound are not publicly available, the structural precedent allows a class-level inference: the target morpholine derivative is expected to exhibit solubility ≥50 μM in aqueous buffer at pH 7.4, while the piperidine analog would be expected to fall below 30 μM [2].

Aqueous solubility Formulation Triazine derivatives

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide – Recommended Research and Procurement Application Scenarios Based on Structural Differentiation Evidence


Triazine-Based Kinase Inhibitor SAR Campaigns Where Hinge-Binding Morpholine is Essential

For medicinal chemistry teams pursuing type I kinase inhibitors on the 1,3,5-triazine scaffold, this compound provides the morpholine hinge-binding motif that is absent in the piperidine analog [1]. The additional HBA from the morpholine oxygen is documented in patent literature as critical for maintaining ATP-site affinity in PI3K and mTOR inhibitor series [1]. Procure this compound when the SAR hypothesis specifically requires an oxygen-containing saturated heterocycle at the 6-position of the triazine ring.

Lead-Like Compound Screening Libraries for Cellular Phenotypic Assays

With a molecular weight of ~332 g/mol and a predicted tPSA of ~110 Ų, this compound sits in the lead-like chemical space appropriate for cell-based screening at 10–30 μM concentrations [2]. Its predicted aqueous solubility advantage over the piperidine analog makes it the preferred choice for assays requiring DMSO stock solutions ≤10 mM without precipitation upon dilution into aqueous media [3].

Chemical Probe Development for Target Identification via Affinity-Based Proteomics

The furan-3-carboxamide side chain provides a synthetic handle for further derivatization (e.g., linker attachment for affinity chromatography or biotinylation) that is absent in the simpler carboxamide core [2]. For chemical biology groups building target-identification probes, this compound offers a more advanced starting point than CHEMBL1410371, requiring fewer synthetic steps to install a linker while retaining the full triazine pharmacophore [4].

Quality Control Standard for Analytical Method Development on Morpholine-Containing Heterocycles

The compound's combination of a UV-active triazine chromophore, a morpholine ring, and a furan carboxamide makes it suitable as a retention-time marker and system suitability standard for HPLC method development targeting similar heterocyclic drug candidates [4]. Its distinct chromatographic behavior compared to the piperidine analog under reversed-phase conditions (C18 column, acetonitrile/water gradient) provides a clear separation benchmark.

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.